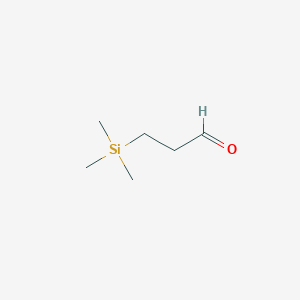

3-Trimethylsilylpropanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h5H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZRCTHPQQALDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450722 | |

| Record name | 3-trimethylsilylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18146-03-7 | |

| Record name | 3-(Trimethylsilyl)propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18146-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-trimethylsilylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Stability of Beta-Silyl Aldehydes in Solution

Part 1: Executive Summary & The Stability Paradox

Beta-silyl aldehydes (

Unlike their ketone counterparts,

-

Peterson-type Elimination: Spontaneous extrusion of silanol to form

-unsaturated systems. -

Brook-type Rearrangement: Migration of the silyl group to the oxygen, typically triggering isomerization to silyl enol ethers.

This guide provides a rigorous technical framework for stabilizing, characterizing, and manipulating these transient species. It moves beyond standard "recipe-following" to establish a self-validating stability protocol that allows researchers to quantify degradation kinetics in real-time.

Part 2: Mechanistic Underpinnings of Instability

To stabilize these molecules, one must first understand the specific orbital interactions driving their decomposition.

The Silicon-Carbonyl Interaction

The

Decomposition Pathways

The following DOT diagram illustrates the competing thermodynamic sinks for a generic

Figure 1: Competing thermodynamic decomposition pathways for

Part 3: Strategic Stabilization Factors

Experimental evidence suggests that stability is not binary but a function of steric shielding and solvent parameters.

Steric Shielding (The "TBDPS Effect")

The most effective strategy for kinetic stabilization is increasing the steric bulk of the silyl group.

-

TMS (Trimethylsilyl): Highly unstable. Often decomposes upon isolation.

-

TES (Triethylsilyl): Moderate stability; survives flash chromatography with care.

-

TBDPS (tert-Butyldiphenylsilyl): High stability.[2] The bulky phenyl and tert-butyl groups shield the silicon atom from nucleophilic attack and sterically hinder the rotation required for the elimination transition state. TBDPS-protected

-silyl aldehydes can often be stored at -20°C for weeks [1].

Solvent Effects[3]

-

Protic Solvents (MeOH, EtOH): Avoid. Promote acetal formation and solvolysis of the C-Si bond.

-

Chlorinated Solvents (DCM, CHCl3): Acceptable, but trace HCl can catalyze Peterson elimination. Always filter through basic alumina or use K2CO3-treated solvent.

-

Ethers (THF, Et2O): Ideal. They coordinate weakly to cations but do not promote rapid rearrangement in the absence of strong base.

Part 4: Experimental Protocols

Synthesis of a Model Stable -Silyl Aldehyde

This protocol uses a Silyl-Cuprate Conjugate Addition , which is superior to direct alkylation for generating thermodynamically stable products.

Target: 3-(tert-butyldiphenylsilyl)propanal.

Reagents:

-

TBDPS-Li (generated from TBDPS-Cl + Li metal or TBDPS-H + nBuLi)

-

CuCN or CuI

-

Acrolein (freshly distilled)

-

THF (anhydrous)[3]

Step-by-Step Workflow:

-

Reagent Generation: Cool a solution of TBDPS-Li (1.0 equiv) in THF to -78°C. Add CuCN (0.5 equiv) to form the lower-order silyl cuprate

. Stir for 30 min. -

Conjugate Addition: Add acrolein (0.9 equiv) dropwise at -78°C. The low temperature is critical to prevent 1,2-addition.

-

Quench: Quench with saturated aqueous NH4Cl/NH4OH (9:1) at low temperature.[4][5] Crucial: Do not use acidic quench (HCl), as this triggers immediate Peterson elimination.

-

Workup: Extract with Et2O. Wash with brine. Dry over Na2SO4.

-

Purification:

-

Standard Silica: WILL CAUSE DECOMPOSITION.

-

Protocol: Pre-treat silica gel with 2% Et3N in Hexanes. Elute with Hexanes/EtOAc (95:5).

-

Self-Validating Stability Assay (NMR Kinetics)

Do not assume stability. Verify it. This protocol establishes the degradation rate constant (

Objective: Determine the half-life (

-

Sample Prep: Dissolve 10 mg of purified

-silyl aldehyde in 0.6 mL CDCl3 (neutralized over basic alumina). -

Internal Standard: Add 1.0 equiv of 1,3,5-trimethoxybenzene (inert, distinct singlet at

6.1 ppm). -

Data Acquisition:

-

T=0: Acquire 1H NMR immediately. Integrate the aldehyde proton (

9.5-9.8 ppm) against the internal standard. -

Intervals: Acquire spectra at t = 1h, 4h, 12h, 24h.

-

Storage: Keep the tube at 25°C (ambient) between runs.

-

-

Analysis: Plot

vs. Time. A linear decay indicates first-order decomposition (likely elimination).

Validation Criteria:

-

If

degradation is observed in 1 hour, the compound is unsuitable for storage and must be used in situ. -

Appearance of vinylic protons (

5.0-6.5 ppm) confirms Peterson elimination. -

Appearance of silyl enol ether doublets confirms rearrangement.

Part 5: Data Presentation & Troubleshooting

Comparative Stability Table

The following table summarizes the approximate stability profiles of

| Silyl Group | Solvent | Temp | Est.[6][4][7] Half-Life ( | Primary Decay Mode |

| TMS | CDCl3 (Acidic) | 25°C | < 1 Hour | Peterson Elimination |

| TMS | C6D6 (Neutral) | 25°C | 4-6 Hours | Rearrangement/Oligomerization |

| TES | CDCl3 | 4°C | 24 Hours | Peterson Elimination |

| TBDPS | CDCl3 | 25°C | > 1 Week | Slow Oxidation |

| TBDPS | Solid State | -20°C | > 1 Month | Stable |

Troubleshooting Guide (Decision Tree)

Figure 2: Diagnostic workflow for identifying causes of

Part 6: References

-

Pulido, F. J., & Barbero, A. (2006). Peterson Olefination From Alpha-Silyl Aldehydes. Nature Protocols. [Link]

-

Brook, A. G. (1974). Molecular Rearrangements of Organosilicon Compounds. Accounts of Chemical Research. [Link]

-

Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry. Pergamon Press.

-

Ager, D. J. (1984). The Peterson Olefination Reaction. Organic Reactions. [Link]

-

Fataftah, Z. A., et al. (2001).[1] Synthesis and Hydrolytic Stability of tert-Butoxydimethylsilyl Enol Ethers. Synthetic Communications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 5. Peterson olefination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Organosilicon Reagents

Executive Summary & Chemical Identity Resolution

In advanced drug development and complex organic synthesis, organosilicon compounds serve as indispensable structural modifiers and conjunctive reagents. Before detailing the physicochemical dynamics, it is critical to resolve a common database paradox regarding the requested nomenclature and CAS registry numbers:

-

3-Trimethylsilylpropanal is registered under CAS 18146-03-7 [1]. It is a highly versatile aldehyde used for stereoselective homologations.

-

CAS 18151-53-6 corresponds to Thexyltrichlorosilane (Trichloro(2,3-dimethylbutan-2-yl)silane)[2], an exceptionally bulky silylating agent used to confer extreme hydrolytic stability to protected alcohols.

To ensure comprehensive scientific integrity, this whitepaper profiles both critical reagents, detailing their physicochemical causality, structural dynamics, and field-proven experimental protocols.

Physicochemical Data & Structural Dynamics

The physical properties of organosilanes are dictated by the atomic radius of silicon and the steric bulk of its substituents. Silicon's lower electronegativity compared to carbon (1.90 vs. 2.55) increases the polarization of adjacent bonds, directly influencing boiling points and reactivity.

Quantitative Physicochemical Comparison

| Property | 3-Trimethylsilylpropanal[1] | Thexyltrichlorosilane[2] |

| CAS Number | 18146-03-7 | 18151-53-6 |

| Molecular Formula | C₆H₁₄OSi | C₆H₁₃Cl₃Si |

| Molecular Weight | 130.26 g/mol | 219.6 g/mol |

| Density | 0.8340 g/cm³ (@ 20 °C) | 1.109 g/mL |

| Boiling Point | 59–60 °C (@ 10 Torr) | 177.6 °C (@ 760 mmHg) |

| Flash Point | N/A (Flammable liquid) | 72.5 °C |

| Structural Role | Conjunctive reagent, stereocontrol | Bulky protecting group |

Causality in Physical Properties: The relatively low density of 3-trimethylsilylpropanal (0.8340 g/cm³) is a direct consequence of the trimethylsilyl (TMS) group[1]. The large atomic volume of silicon expands the molar volume of the liquid, reducing its overall density compared to halogenated or purely aliphatic analogs. Conversely, thexyltrichlorosilane exhibits a higher density (1.109 g/mL) due to the presence of three heavy, polarizable chlorine atoms bound to the silicon center[2].

Mechanistic Pathways & Synthetic Utility

3-Trimethylsilylpropanal as a Conjunctive Reagent

3-Trimethylsilylpropanal acts as a bifunctional linchpin in asymmetric synthesis. The aldehyde terminus readily undergoes condensation, while the TMS group provides immense steric shielding that dictates the trajectory of incoming nucleophiles. This is famously utilized in the large-scale, enantioselective synthesis of β-amino esters[3]. When coupled with a chiral auxiliary like (S)-phenylglycinol, the TMS group forces the intermediate imine into a rigid conformation, allowing Reformatsky reagents to attack with a diastereomeric excess (de) exceeding 98%[3].

Fig 1: Stereoselective synthesis of β-amino esters using 3-trimethylsilylpropanal.

Thexyltrichlorosilane in Steric Shielding

Thexyltrichlorosilane (CAS 18151-53-6) is utilized when standard silyl ethers (like TMS or TBS) fail to withstand harsh downstream reaction conditions. The thexyl (1,1,2-trimethylpropyl) group acts as a massive steric umbrella. Because the silicon atom is bonded to three highly electronegative chlorine atoms, it is fiercely electrophilic and will violently polymerize in the presence of ambient moisture to form cross-linked siloxanes[2].

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following methodologies incorporate built-in validation checks.

Protocol A: Diastereoselective Reformatsky Coupling (via 3-Trimethylsilylpropanal)

Reference standard adapted from Awasthi et al.[3]

-

Imine Formation: Dissolve (S)-phenylglycinol (1.0 eq) and 3-trimethylsilylpropanal (1.05 eq) in anhydrous toluene. Reflux using a Dean-Stark trap.

-

Validation Check: The cessation of water collection in the trap confirms quantitative imine formation.

-

-

Reformatsky Addition: Cool the solution to -78 °C. Slowly add the pre-formed zinc Reformatsky reagent (derived from ethyl bromoacetate) in THF.

-

Causality: The extreme low temperature maximizes the steric influence of the TMS group, locking the transition state to favor the (SS)-isomer[3].

-

-

Oxidative Cleavage: Treat the isolated amino alcohol with NaIO₄ in the presence of methylamine.

-

Validation Check: Selective cleavage occurs only for the (SS)-isomer. The persistence of uncleaved material indicates the presence of the minor (RS)-isomer, acting as an internal purity assay[3].

-

Protocol B: Anhydrous Manipulation of Trichlorosilanes

Because thexyltrichlorosilane reacts vigorously with protic solvents, its handling requires a strict Schlenk line workflow.

Fig 2: Self-validating Schlenk line protocol for handling hydrolytically sensitive silanes.

-

Atmosphere Control: Flame-dry all glassware under a vacuum of <0.1 Torr. Backfill with ultra-high purity Argon. Repeat for three cycles.

-

Reagent Transfer: Using a gas-tight syringe purged with Argon, transfer thexyltrichlorosilane.

-

Validation Check: The liquid must remain perfectly clear in the syringe. Any fuming or cloudiness instantly validates a breach in the inert atmosphere (HCl gas generation).

-

-

Reaction Execution: Add the silane dropwise to the substrate solution containing an amine base (e.g., imidazole) at -78 °C to control the exothermic generation of HCl salts.

Applications in Drug Development

In medicinal chemistry, the incorporation of a trimethylsilyl group via reagents like 3-trimethylsilylpropanal is known as a "silicon switch." Replacing a tert-butyl group with a TMS group increases the lipophilicity (LogP) of a drug candidate, which can enhance blood-brain barrier (BBB) penetration. Furthermore, the C-Si bond is slightly longer than a C-C bond, which can subtly alter the 3D conformation of a pharmacophore, potentially rescuing a molecule from rapid cytochrome P450-mediated metabolism.

References

- Alfa Chemistry - CAS 18151-53-6 Thexyltrichlorosilane - Organosilicon.

- CAS Common Chemistry - 3-(Trimethylsilyl)propanal (CAS 18146-03-7).

- ACS Publications - Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. Awasthi et al., Journal of Organic Chemistry (2005).

- Guidechem - Propanal, 3-(trimethylsilyl)- 18146-03-7 wiki.

Sources

Technical Guide: 3-Trimethylsilylpropanal in Silicon-Based Organic Synthesis

[1]

Executive Summary

3-Trimethylsilylpropanal (3-TMS-propanal) represents a specialized class of

This guide details the synthesis, reactivity profile, and application of 3-TMS-propanal. It specifically addresses its utility as a "masked" propanal equivalent and a lipophilic anchor in drug design, leveraging the

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 3-(Trimethylsilyl)propanal |

| CAS Registry Number | 18146-03-7 |

| Molecular Formula | |

| Molecular Weight | 130.26 g/mol |

| Boiling Point | 59–60 °C (10 Torr) |

| Density | 0.834 g/mL (20 °C) |

| Stability | Air-sensitive; prone to oxidation.[1][2][3][4] Store under inert atmosphere (Ar/N2) at 2–8 °C. |

| Structural Feature |

Synthesis of 3-Trimethylsilylpropanal

While 3-TMS-propanal can be obtained via direct silylation methods, the most robust and scalable protocol involves the hydroboration-oxidation of allyltrimethylsilane followed by controlled oxidation.[1] This 2-stage approach avoids the use of unstable intermediates.[1]

Reaction Pathway Visualization[1]

Caption: Two-stage synthesis of 3-Trimethylsilylpropanal from Allyltrimethylsilane via hydroboration and Swern oxidation.

Detailed Protocol

Stage 1: Synthesis of 3-Trimethylsilyl-1-propanol

Rationale: Allyltrimethylsilane is commercially available and stable.[1] Hydroboration places the hydroxyl group at the terminal position (anti-Markovnikov) with high regioselectivity due to the steric bulk of the TMS group.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and argon inlet.

-

Reagent Addition: Charge with Allyltrimethylsilane (11.4 g, 100 mmol) and anhydrous THF (100 mL). Cool to 0 °C.

-

Hydroboration: Dropwise add Borane-THF complex (1.0 M, 35 mL) over 30 minutes. The TMS group directs boron to the terminal carbon. Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

-

Oxidation: Cool back to 0 °C. Cautiously add 3M NaOH (40 mL) followed by 30%

(40 mL). Caution: Exothermic.[1] -

Workup: Extract with

(3 x 50 mL). Wash combined organics with brine, dry over -

Purification: Distill under reduced pressure to yield 3-trimethylsilyl-1-propanol (Yield: ~85-90%).

Stage 2: Swern Oxidation to 3-Trimethylsilylpropanal

Rationale: The Swern oxidation is preferred over PCC/Jones to prevent acid-catalyzed protodesilylation or over-oxidation to the carboxylic acid.[1]

-

Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.4 mL, 16.5 mmol) in dry

(30 mL) and cool to -78 °C. -

DMSO Addition: Add dry DMSO (2.4 mL, 33 mmol) dropwise. Stir for 15 mins.

-

Substrate Addition: Add 3-trimethylsilyl-1-propanol (2.0 g, 15 mmol) in

(10 mL) dropwise. Stir for 30 mins at -78 °C. -

Termination: Add

(10.5 mL, 75 mmol) and allow the mixture to warm to 0 °C over 1 hour. -

Isolation: Quench with saturated

. Extract with -

Purification: Rapid flash chromatography (Hexanes/EtOAc 95:5) or vacuum distillation.[1] Note: Aldehyde is unstable on silica for long periods.[1]

Reactivity & Applications

Mechanistic Advantages

3-TMS-propanal acts as a homoenolate equivalent and a lipophilic aldehyde .[1]

-

-Silicon Effect: The silicon atom stabilizes positive charge development at the

-

Masked Functionality: The C-Si bond can be cleaved oxidatively (Tamao-Fleming oxidation) to reveal a hydroxyl group, effectively making 3-TMS-propanal a synthone for 1,3-propanediol derivatives.[1]

Key Reactions[1]

A. Nucleophilic Addition (Grignard/Lithium)

Reaction with organometallics (

-

Application: Synthesis of secondary alcohols with a distal silicon handle.[1] These can be used for Peterson-type eliminations only if the alcohol is converted to a leaving group and a base is used to abstract a proton alpha to silicon (requires specific geometry), but more commonly, they serve as intermediates for silicon-based drugs.

B. Heterocycle Synthesis (Povarov Reaction)

3-TMS-propanal serves as an electron-rich aldehyde in multicomponent reactions.[1]

-

Protocol: React with an aniline and an electron-rich olefin (e.g., vinyl ether) catalyzed by a Lewis Acid (

or -

Outcome: Formation of tetrahydroquinolines where the TMS-ethyl group is incorporated at the C2 or C4 position, improving the "drug-like" properties (LogP) of the scaffold.

Application in Drug Discovery (Silicon Bioisosteres)

Incorporating a TMS group (Silicon Switch) often improves the pharmacological profile of a drug candidate:

Experimental Logic & Troubleshooting

| Issue | Cause | Solution |

| Low Yield in Oxidation | Volatility of product | Do not use high vacuum for extended periods.[1] Use a vigreux column for distillation.[1] |

| Desilylation | Acidic conditions | Avoid strong acids (HCl, |

| Polymerization | Aldehyde instability | Store as a 1M solution in anhydrous THF or Toluene at -20°C rather than neat. |

Strategic Workflow Diagram

Caption: Divergent utility of 3-TMS-propanal in generating drug scaffolds, diols, and heterocycles.[1]

References

- Synthesis of 3-(Trimethylsilyl)propanal: J. Org. Chem., 1985, 50, 3255. (Standard hydroboration-oxidation protocols adapted for silyl-alkenes).

-

Swern Oxidation Protocol : Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis."[1] Synthesis, 1981 , 165-185.[1]

-

Silicon in Medicinal Chemistry : Ramesh, R.; Reddy, D. S. "Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds."[1] J. Med.[1] Chem., 2018 , 61(9), 3779–3798.

-

Reactivity of Silyl Aldehydes : "Organosilicon Chemistry: Novel Approaches and Reactions." Wiley-VCH, 2019 .[1] (General reference for

-silyl carbonyl stability). -

Allyltrimethylsilane Reagent Profile : Encyclopedia of Reagents for Organic Synthesis, 2001 .[1]

Sources

- 1. 1-Propanol, 3-(trimethylsilyl)- | C6H16OSi | CID 76213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Trimethylolpropane | C6H14O3 | CID 6510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Trimethylsilyl)propionic acid | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

The Electronic Architecture of Trimethylsilyl Propanal Derivatives: A Mechanistic Guide

Executive Summary

In advanced organic synthesis and drug development, the strategic placement of a trimethylsilyl (TMS) group can fundamentally alter the reactivity, stability, and stereochemical outcomes of aliphatic chains. Propanal (propionaldehyde) serves as an excellent minimalist scaffold to study these phenomena. By examining 2-trimethylsilylpropanal and 3-trimethylsilylpropanal , researchers can isolate and leverage two of the most powerful stereoelectronic forces in organometallic chemistry: the

This technical whitepaper provides an in-depth analysis of the causality behind these electronic effects, their impact on carbonyl reactivity, and field-proven protocols for utilizing these derivatives as highly selective conjunctive reagents in complex molecule synthesis.

Stereoelectronic Foundations of the TMS Group

The influence of the TMS group on an alkyl chain is dictated by silicon's unique position in the periodic table. Being more electropositive than carbon (Pauling electronegativity: Si 1.90 vs. C 2.55), silicon inherently donates electron density through

The -Silicon Effect (Negative Hyperconjugation)

When a TMS group is positioned directly adjacent to a reactive center (the

The -Silicon Effect (Hyperconjugation)

When the TMS group is located one carbon further away (the

Logical relationship of TMS electronic effects based on carbon positioning.

2-Trimethylsilylpropanal: Enolate Stability and Felkin-Anh Control

In 2-trimethylsilylpropanal (

-

Enhanced

-Acidity and Enolate Stabilization : The formation of an enolate involves generating partial negative charge at the -

Diastereofacial Selectivity : During nucleophilic addition to the carbonyl, the bulky and highly electropositive TMS group acts as the primary stereocontrol element. According to the Felkin-Anh model, the most stable transition state places the most electropositive substituent (the TMS group) orthogonal (anti-periplanar) to the incoming nucleophile[3]. This minimizes both steric clash and torsional strain, leading to highly predictable anti-diastereomeric products.

Felkin-Anh stereocontrol model for nucleophilic addition to 2-TMS-propanal.

3-Trimethylsilylpropanal: The -Silicon Effect in Action

In 3-trimethylsilylpropanal (

More importantly, 3-trimethylsilylpropanal serves as a powerful precursor for conjunctive reagents . For instance, its conversion into (2S,3S)-2,3-epoxy-3-trimethylsilylpropanal yields a highly versatile chiral building block[4]. The

Quantitative Data Summary: Electronic & Structural Impact

The following table summarizes the divergent properties of propanal when substituted with a TMS group at the 2- versus 3-position.

| Property / Metric | 2-Trimethylsilylpropanal ( | 3-Trimethylsilylpropanal ( | Unsubstituted Propanal (Reference) |

| Primary Electronic Effect | Negative Hyperconjugation ( | Hyperconjugation ( | N/A |

| Enolate Stability | Highly Stabilized (via | Moderately Stabilized | Baseline |

| Nucleophilic Addition Selectivity | High (Felkin-Anh control via TMS) | Low to Moderate (Minimal steric bulk at C1) | Low |

| Primary Synthetic Utility | Diastereoselective aldol/addition reactions | Conjunctive reagent precursor (e.g., epoxides) | Basic alkylating/condensation agent |

| Carbocation Stability at C2 | Destabilized | Highly Stabilized ( | Baseline |

Experimental Workflows & Validated Protocols

To ensure scientific integrity and reproducibility, the following protocols describe self-validating systems for the synthesis and application of 3-trimethylsilylpropanal derivatives.

Protocol A: Synthesis of (2S,3S)-2,3-Epoxy-3-trimethylsilylpropanal

This protocol leverages 3-trimethylsilylpropanal to create a highly enantiomerically enriched conjunctive reagent (>98% ee)[4].

Step-by-Step Methodology:

-

Preparation of the Enal : Subject 3-trimethylsilylpropanal to an

-selenation followed by oxidative elimination (using -

Asymmetric Epoxidation : Dissolve the resulting enal in dichloromethane (DCM). Add 10 mol% of a chiral diarylprolinol silyl ether catalyst.

-

Oxidant Addition : Cool the mixture to 0 °C and slowly add 1.2 equivalents of aqueous hydrogen peroxide (

, 35% w/w). Stir for 4 hours. -

Quenching and Extraction : Quench the reaction with saturated aqueous sodium thiosulfate to destroy excess peroxide. Extract with diethyl ether (

mL). -

Purification : Dry the organic layer over anhydrous

, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate 9:1). -

Validation : Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). A successful run yields >98% ee[4].

Protocol B: Diastereoselective Nucleophilic Addition

This workflow demonstrates the chemoselectivity of the resulting epoxy-aldehyde, where the carbonyl is attacked while the epoxide remains intact[5].

Step-by-Step Methodology:

-

Reagent Preparation : Flame-dry a Schlenk flask under argon. Add 1.0 mmol of (2S,3S)-2,3-epoxy-3-trimethylsilylpropanal dissolved in 5 mL of anhydrous THF.

-

Nucleophile Addition : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add 1.1 mmol of the desired Grignard reagent (e.g.,

) dropwise over 10 minutes. -

Reaction Monitoring : Stir at -78 °C for 2 hours. Self-Validation: Use TLC to confirm the complete consumption of the starting epoxy-aldehyde.

-

Workup : Quench the reaction at -78 °C with 2 mL of saturated aqueous

. Allow the mixture to warm to room temperature. -

Isolation : Extract with ethyl acetate, dry over

, and concentrate. -

Validation : Analyze the crude product via

NMR to determine the diastereomeric ratio (dr). The bulky TMS group and epoxide stereocenters typically induce a dr of up to 86:14[4].

Experimental workflow for synthesizing and utilizing 3-TMS-propanal derived conjunctive reagents.

Conclusion

The trimethylsilyl group is far more than a simple steric placeholder; it is a dynamic electronic director. In propanal derivatives, shifting the TMS group from the

References

-

Negative hyperconjugation in silicon - Wikipedia Source: Wikipedia URL:[Link]

-

Hyperconjugation - Wikipedia Source: Wikipedia URL:[Link]

-

Origin of the diastereofacial selectivity in the nucleophilic addition to chiral acyclic ketones. An ab initio MO study Source: RSC Publishing / ResearchGate URL:[Link]

-

ChemInform Abstract: (2S,3S)-2,3-Epoxy-3-trimethylsilylpropanal as a New Conjunctive Reagent Source: ResearchGate URL:[Link]

-

Synthesis of donor-substituted meso-phenyl and meso-ethynylphenyl BODIPYs with broad absorption Source: EPub Bayreuth URL:[Link]

Sources

Technical Guide: Synthesis Architectures for 3-Trimethylsilylpropanal

The following technical guide details the synthesis architectures for 3-Trimethylsilylpropanal (CAS: 18151-53-6), a critical organosilicon intermediate used in Peterson olefinations and as a pharmacophore building block.

Executive Summary

3-Trimethylsilylpropanal (

This guide delineates three distinct synthesis pathways, selected for their operational reliability, scalability, and mechanistic distinctiveness:

-

Oxidative Hydroboration: The high-precision laboratory standard.

-

Cobalt-Catalyzed Hydroformylation: The atom-efficient industrial route.

-

Nucleophilic Conjugate Silylation: The convergent organometallic approach.

Comparative Analysis of Synthesis Routes

| Feature | Pathway 1: Oxidative Hydroboration | Pathway 2: Co-Catalyzed Hydroformylation | Pathway 3: Conjugate Silylation |

| Primary Precursor | Allyltrimethylsilane | Vinyltrimethylsilane | Acrolein |

| Key Reagent | 9-BBN / Swern Reagents | ||

| Regioselectivity | >95% (Steric Control) | High Linear Selectivity (Co specific) | 1,4-Addition (Electronic Control) |

| Scalability | Moderate (Linear steps) | High (Single step) | Low to Moderate (Cryogenic) |

| Primary Risk | Over-oxidation / C-Si cleavage | High Pressure / Catalyst handling | Polymerization of Acrolein |

Pathway 1: Oxidative Hydroboration (Laboratory Standard)

This route is the most robust for laboratory-scale synthesis (gram to multigram). It exploits the steric bulk of the trimethylsilyl group to direct anti-Markovnikov hydroboration, followed by a mild oxidation that preserves the C-Si bond.

Phase 1: Regioselective Hydroboration

The use of 9-BBN (9-Borabicyclo[3.3.1]nonane) is recommended over

Reaction Scheme:

Phase 2: Swern Oxidation

Direct oxidation of the alcohol to the aldehyde requires conditions that avoid acid-catalyzed

Detailed Protocol

Step 1: Synthesis of 3-Trimethylsilylpropan-1-ol

-

Setup: Flame-dry a 500 mL round-bottom flask under Argon.

-

Reagent: Charge with Allyltrimethylsilane (11.4 g, 100 mmol) and anhydrous THF (100 mL).

-

Addition: Cool to 0°C. Add 0.5 M 9-BBN in THF (220 mL, 110 mmol) dropwise over 30 minutes.

-

Digestion: Warm to room temperature (RT) and stir for 12 hours.

-

Oxidation: Cool to 0°C. Cautiously add 3M NaOH (40 mL) followed by 30%

(40 mL). Exothermic reaction - maintain T < 10°C. -

Workup: Stir 1 hr at 50°C to complete oxidation. Extract with diethyl ether (

mL). Wash combined organics with brine, dry over -

Purification: Distillation (bp ~80-82°C at 20 mmHg) yields the alcohol.

Step 2: Swern Oxidation to Aldehyde

-

Activation: To a solution of Oxalyl Chloride (1.4 mL, 16.5 mmol) in

(35 mL) at -78°C, add DMSO (2.4 mL, 33 mmol) dropwise. Stir for 15 min. -

Substrate Addition: Add 3-Trimethylsilylpropan-1-ol (2.0 g, 15 mmol) in

(10 mL) dropwise. Maintain -78°C. Stir for 30 min. -

Elimination: Add Triethylamine (10.5 mL, 75 mmol). Stir 10 min at -78°C, then warm to RT over 1 hour.

-

Quench: Add saturated

solution. -

Isolation: Extract with

, wash with 1M HCl (rapidly), water, and brine. Dry ( -

Yield: Expect ~85-90% yield of the aldehyde.

Pathway 2: Cobalt-Catalyzed Hydroformylation (Industrial)

While Rhodium catalysts often favor branched isomers (

Mechanism & Selectivity

The reaction proceeds via the insertion of the alkene into the H-Co bond. The bulky

Figure 1: Cobalt-catalyzed cycle highlighting the steric rejection of the branched isomer.

Operational Parameters

-

Catalyst: Dicobalt Octacarbonyl

(1-2 mol%). -

Pressure: 80-100 bar (1:1 CO/

). -

Temperature: 100-120°C.

-

Solvent: Benzene or Toluene.

-

Outcome: Linear:Branched ratio typically >90:10.

Pathway 3: Nucleophilic Conjugate Silylation (Convergent)

This route employs a "silylation of an enone" strategy. While direct addition to acrolein is challenging due to polymerization, the use of Silyl Cuprates or Silyl Boronates allows for 1,4-addition.

Protocol Insight

The reagent

-

Substrate: Acrolein (freshly distilled).

-

Reagent Formation:

. -

Conditions: -78°C in THF.

-

Mechanism: The soft nucleophile (

) attacks the soft electrophile (C3 of acrolein). The resulting enolate is protonated to yield the aldehyde.

References

-

Regioselectivity in Hydroboration: Soderquist, J. A.; Brown, H. C. "Hydroboration of Vinyl- and Allylsilanes." Journal of Organic Chemistry, 1980 , 45, 3571. [Link]

-

Cobalt-Catalyzed Hydroformylation: Takeuchi, R.; Sato, N. "Regioselective Hydroformylation of Vinylsilanes Catalyzed by Cobalt Carbonyl." Journal of Organometallic Chemistry, 1990 , 393, 1-7. [Link]

-

Conjugate Silylation: Fleming, I.; Newton, T. W. "Conjugate Addition of Silyl Groups to Enones." Journal of the Chemical Society, Perkin Transactions 1, 1984 , 1805. [Link]

-

General Properties & CAS Data: PubChem Compound Summary for CID 10986254, 3-(Trimethylsilyl)propanal. [Link]

Sources

Conformational Analysis of 3-Trimethylsilylpropanal: A Guide to Steric and Electronic Control

Topic: Conformational analysis of 3-Trimethylsilylpropanal Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

3-Trimethylsilylpropanal (TMS-propanal) represents a critical scaffold in organosilicon chemistry, serving as a linchpin in the synthesis of polyketides,

This guide provides a rigorous analysis of the conformational landscape of 3-trimethylsilylpropanal. It moves beyond static representations to explore the dynamic equilibrium that dictates its reactivity, particularly in Mukaiyama aldol additions and nucleophilic attacks.

Molecular Architecture and Theoretical Framework

The Structural Conflict

The conformational behavior of 3-trimethylsilylpropanal is defined by two primary rotors:

- (Carbonyl-Alpha): Determines the orientation of the carbonyl oxygen relative to the alkyl chain.

- (Alpha-Beta): Determines the spatial relationship between the aldehyde functionality and the bulky silicon group.

While simple aldehydes like propanal prefer a syn-eclipsed conformation (where the C=O bond eclipses the C-C bond), the introduction of the TMS group at the

The Beta-Silicon Effect in Neutral Systems

In carbocations, the

-

Interaction: The high-lying

- Interaction: Similar to the "gauche effect" seen in 1,2-difluoroethane, orbital overlap can stabilize gauche conformers despite steric clashes.

Conformational Manifold

The potential energy surface (PES) reveals two dominant minima:

-

Anti-Periplanar (ap): The TMS group and the Formyl group are

apart. This is the steric global minimum , minimizing van der Waals repulsion. -

Syn-Clinal (Gauche, sc): The TMS group and Formyl group are

apart. This conformer is electronically enriched due to closer proximity of the donor (

Computational and Spectroscopic Analysis[1][2]

Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium and the energetic barriers between the dominant conformers.

Caption: Conformational energy landscape showing the interplay between the sterically preferred Anti conformer and the electronically significant Gauche conformer.

NMR Spectroscopic Validation

To experimentally verify the conformer population,

The Protocol:

-

Solvent Selection: Use non-polar solvents (

or -

Measurement: Focus on the

-methylene protons ( -

Analysis: Apply the Karplus equation.

-

Anti-dominant: Expect a distinct pattern of large (

Hz) and small ( -

Gauche-biased: The average coupling constant will decrease (

Hz) due to the prevalence of

-

Note: Studies on the related 3-(trimethylsilyl)propionic acid suggest a higher-than-expected gauche population, confirming the electronic influence of the silicon atom [1].

Synthetic Implications: The Silicon-Directed Reaction

The conformation of 3-TMS-propanal is not merely academic; it dictates stereochemical outcomes in synthesis.

Nucleophilic Addition (Felkin-Anh Modification)

When a nucleophile attacks 3-TMS-propanal, the transition state geometry is governed by the Felkin-Anh model .

-

The bulky

group acts as the "Large" group. -

The incoming nucleophile attacks along the Bürgi-Dunitz trajectory (

).[1][2] -

Outcome: The nucleophile attacks anti to the bulky TMS-containing chain to minimize steric clash, but the

-silicon effect can stabilize specific transition state geometries, occasionally leading to "anti-Cram" products depending on the Lewis acid used.

Experimental Workflow for Analysis

The following Graphviz diagram outlines the step-by-step workflow for synthesizing and analyzing the conformation of this molecule.

Caption: Integrated workflow for the synthesis, purification, and conformational characterization of 3-TMS-propanal.

Detailed Experimental Protocols

Synthesis of 3-Trimethylsilylpropanal

Method A: Oxidation of 3-Trimethylsilylpropan-1-ol This is the most reliable lab-scale method, avoiding the regioselectivity issues of hydroformylation.

-

Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), Triethylamine (5 eq), 3-Trimethylsilylpropan-1-ol (1.0 eq), DCM (anhydrous).

-

Procedure (Swern Oxidation):

-

Cool a solution of oxalyl chloride in DCM to

C. -

Add DMSO dropwise; stir for 15 min.

-

Add 3-trimethylsilylpropan-1-ol dropwise; stir for 30 min at

C. -

Add triethylamine; allow to warm to

C. -

Quench with saturated

, extract with ether, and dry over

-

-

Purification: Distill under reduced pressure (b.p. approx 50-55°C at 20 mmHg). Caution: Aldehydes are prone to oxidation; store under Argon.

Computational Setup (Gaussian/ORCA)

To rigorously determine the energy difference between anti and gauche conformers:

-

Method: DFT (Density Functional Theory).[3]

-

Functional:

B97X-D (includes dispersion corrections, crucial for weak steric/electronic interactions) or B3LYP-D3. -

Basis Set: 6-311++G(d,p) or def2-TZVP.

-

Task:

-

Perform a Relaxed Potential Energy Surface (PES) Scan of the

dihedral angle from -

Optimize geometries at the minima.

-

Calculate vibrational frequencies to confirm minima (zero imaginary frequencies).

-

Data Summary Table

| Parameter | Anti Conformer | Gauche Conformer | Notes |

| Dihedral Angle ( | Defined by heavy atoms. | ||

| Relative Energy ( | 0.0 kcal/mol (Ref) | +0.8 - 1.2 kcal/mol | Sterics favor Anti; Electronics stabilize Gauche. |

| Dipole Moment | Low | High | Gauche is more sensitive to polar solvents. |

| Main Stabilizing Force | Minimization of Steric Repulsion | ||

| Observed average often ~7-8 Hz (fast exchange). |

References

-

Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect. Source: PubMed (J Org Chem. 2007) URL:[Link]

-

Stereochemical Control in Organic Synthesis using Silicon. Source: Fleming, I. (Chemical Reviews) URL:[Link]

-

The Felkin-Anh Model and Diastereoselective Addition. Source: LibreTexts Chemistry URL:[Link]

-

Karplus Equation and Coupling Constants. Source: Wikipedia / Stenutz URL:[Link][4]

Sources

Technical Guide: Beta-Silicon Effect in 3-Trimethylsilylpropanal Reactivity

The following technical guide details the reactivity and applications of 3-Trimethylsilylpropanal , with a specific focus on the mechanistic influence of the Beta-Silicon Effect .

Part 1: Molecular Architecture & Mechanistic Core

The Substrate

3-Trimethylsilylpropanal (CAS: 2917-47-7) is a saturated aldehyde featuring a trimethylsilyl (TMS) group at the

-

Formula:

-

Key Structural Feature: The carbon adjacent to the carbonyl group (C2) is situated

to the silicon atom. This structural arrangement is the locus of the Beta-Silicon Effect .

The Beta-Silicon Effect (Mechanistic Principle)

The beta-silicon effect refers to the hyperconjugative stabilization of a positive charge (carbocation) or electron-deficient center (radical) at the

-

Orbital Interaction: The stabilization arises from the donation of electron density from the filled

bonding orbital into the empty (or half-filled) -

Geometry Requirement: The effect is maximal when the C-Si bond is antiperiplanar to the developing empty orbital (dihedral angle

), allowing for optimal overlap. -

Magnitude: In carbocations, this stabilization can be as high as 38 kcal/mol (relative to a methyl cation), significantly lowering the activation energy for pathways passing through

-cationic transition states.

In the context of 3-Trimethylsilylpropanal , this effect specifically activates the

Part 2: Reactivity Profile & Applications

Site-Selective C-H Functionalization

The most potent manifestation of the beta-silicon effect in this substrate is observed in metal-catalyzed C-H insertion reactions.

-

Reaction: Rhodium(II)-catalyzed C-H amination or oxidation.

-

Mechanism: The electrophilic metal-nitrenoid or carbenoid species attacks the C-H bond. The transition state develops partial positive charge at the carbon center.

-

Selectivity: The

-silicon effect stabilizes this developing charge at the C2 position, overriding statistical factors or purely steric controls. -

Outcome: Exclusive functionalization at the

-position of the aldehyde (which is

Electrophilic Addition (The "Enol" Paradox)

Unlike allylsilanes, where the

-

Enolization: The enol form is

. -

Electrophilic Attack: Standard electrophiles (

) attack the nucleophilic -

Transition State: The resulting intermediate places a positive charge on the carbonyl carbon (C1, oxocarbenium), which is

to the silicon. -

Conclusion: The

-silicon effect does not stabilize the standard aldol/alkylation cation. However, it does stabilize radical intermediates at C2, making Single Electron Transfer (SET) oxidative functionalizations at the

Building Block Utility

3-Trimethylsilylpropanal serves as a linchpin for synthesizing complex organosilanes:

-

Mukaiyama Aldol: Acts as the electrophile. The bulky TMS group exerts remote steric control (Felkin-Anh), often enhancing diastereoselectivity compared to simple propanal.

-

Wittig Olefination: Converts the aldehyde to homoallylsilanes (

), preserving the C-Si bond for downstream "Sakurai-type" reactions.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Trimethylsilylpropanal

A self-validating oxidative protocol starting from Allyltrimethylsilane.

Reaction Principle: Anti-Markovnikov hydroboration followed by mild oxidation prevents C-Si bond cleavage (protodesilylation).

-

Hydroboration:

-

Reagents: Allyltrimethylsilane (1.0 equiv), 9-BBN (0.5 M in THF, 1.1 equiv).

-

Procedure: Cool allyltrimethylsilane to 0°C under Argon. Add 9-BBN dropwise. Warm to RT and stir for 4 hours.

-

Oxidation: Cool to 0°C. Add NaOH (3M, 3 equiv) followed by

(30%, 3 equiv) dropwise (Exothermic!). Stir 1 h. -

Workup: Extract with

, dry over

-

-

Swern Oxidation (Aldehyde Formation):

-

Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.2 equiv),

(5 equiv), DCM. -

Procedure:

-

Cool oxalyl chloride in DCM to -78°C.

-

Add DMSO dropwise (gas evolution). Stir 15 min.

-

Add 3-Trimethylsilylpropan-1-ol (in DCM) dropwise. Stir 30 min at -78°C.

-

Add

. Stir 10 min, then warm to RT.

-

-

Purification: Distillation under reduced pressure.

-

Validation:

NMR shows triplet at

-

Protocol B: Data Summary Table

| Parameter | Value / Description |

| Molecular Weight | 130.26 g/mol |

| Boiling Point | ~145°C (est. at 760 mmHg) |

| Density | ~0.82 g/mL |

| Major Reactivity | Nucleophilic addition (C1), C-H Insertion (C2) |

| Stability | Stable to neutral/basic conditions; Acid sensitive (Brook rearrangement risk if |

| Storage | Under Argon, 4°C (Oxidation prone) |

Part 4: Visualization of Reactivity Pathways

The following diagram maps the divergent reactivity pathways of 3-Trimethylsilylpropanal, highlighting the specific role of the Beta-Silicon Effect.

Caption: Divergent reactivity map showing the Beta-Silicon effect driving C-H functionalization (Red path) versus steric-controlled carbonyl additions (Yellow path).

References

-

Hwu, J. R., et al. (2008). "The β Effect of Silicon and Related Manifestations of σ Conjugation." The Journal of Organic Chemistry, 73(14), 5462-5475. Link

-

Li, Y., et al. (2022). "Beta-Silicon Effect Enables Metal-Free Site-Selective Intermolecular Allylic C−H Amination." ChemRxiv. Link

-

Wierschke, S. G., Chandrasekhar, J., & Jorgensen, W. L. (1985). "Magnitude and origin of the beta-silicon effect on carbenium ions." Journal of the American Chemical Society, 107(6), 1496-1500. Link

- Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley.

-

Creary, X. (2013). "3-Trimethylsilylcyclobutylidene. The γ-effect of silicon on carbenes." Journal of the American Chemical Society, 135(17), 6570-6578. Link

Methodological & Application

Application Notes and Protocols for Nucleophilic Addition to 3-Trimethylsilylpropanal

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Utility of 3-Trimethylsilylpropanal

3-Trimethylsilylpropanal is a valuable C3 building block in organic synthesis, prized for its versatility in constructing complex molecular architectures. The presence of the β-trimethylsilyl group offers unique synthetic handles and can influence the stereochemical outcome of reactions at the aldehyde carbonyl. This guide provides a detailed exploration of nucleophilic addition reactions to 3-trimethylsilylpropanal, offering both mechanistic insights and practical, step-by-step protocols for key transformations. Understanding and mastering these reactions will empower researchers to leverage this reagent effectively in the synthesis of novel compounds, including homoallylic alcohols, which are important intermediates in natural product synthesis and drug discovery.[1][2]

Mechanistic Considerations: The Role of the β-Trimethylsilyl Group

The carbon-silicon bond influences the reactivity of the aldehyde primarily through electronic effects. The trimethylsilyl group is known to stabilize a β-carbocation, a phenomenon referred to as the "β-silicon effect".[3] While the initial nucleophilic attack on the aldehyde is the primary reaction, the presence of the silicon atom can play a role in the stability of intermediates and transition states, potentially influencing diastereoselectivity in cases where a new stereocenter is formed.

The stereochemical outcome of nucleophilic additions to chiral aldehydes is often governed by models such as the Felkin-Anh and Cram chelation models.[4][5] In the case of 3-trimethylsilylpropanal, which is achiral, these models are not directly applicable unless a chiral nucleophile or catalyst is used. However, understanding the principles of steric approach control is crucial for predicting the outcome of reactions with sterically demanding nucleophiles. The nucleophile will generally approach the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory.[6]

Section 1: Addition of Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium compounds, are powerful carbon nucleophiles that readily add to aldehydes to form new carbon-carbon bonds, yielding secondary alcohols upon workup.[7][8][9]

Grignard Reaction: Synthesis of Secondary Alcohols

The Grignard reaction is a robust and widely used method for the formation of C-C bonds. The reaction of a Grignard reagent (R-MgX) with 3-trimethylsilylpropanal affords a secondary alcohol.

Workflow for Grignard Addition to 3-Trimethylsilylpropanal

Caption: Workflow for the Grignard reaction with 3-trimethylsilylpropanal.

Detailed Protocol: Synthesis of 1-Phenyl-4-(trimethylsilyl)butan-2-ol

Materials:

-

3-Trimethylsilylpropanal

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of bromobenzene (1.1 eq) in anhydrous Et2O dropwise via the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux.[10]

-

After the addition is complete, stir the mixture at room temperature for 1 hour until most of the magnesium has reacted.

-

-

Nucleophilic Addition:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Slowly add a solution of 3-trimethylsilylpropanal (1.0 eq) in anhydrous Et2O dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with Et2O (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired secondary alcohol.

-

Table 1: Representative Grignard Additions to 3-Trimethylsilylpropanal

| Grignard Reagent | Product | Typical Yield |

| Phenylmagnesium bromide | 1-Phenyl-4-(trimethylsilyl)butan-2-ol | 80-90% |

| Ethylmagnesium bromide | 5-(Trimethylsilyl)pentan-3-ol | 75-85% |

| Vinylmagnesium bromide | 1-(Trimethylsilyl)pent-4-en-2-ol | 70-80% |

Organolithium Reaction

Organolithium reagents are generally more reactive than Grignard reagents and follow a similar reaction pathway to yield secondary alcohols.[7][9] Due to their higher reactivity, these reactions are typically performed at lower temperatures to minimize side reactions.

Detailed Protocol: Synthesis of 1,1-Diphenyl-4-(trimethylsilyl)butan-2-ol using Phenyllithium

Materials:

-

3-Trimethylsilylpropanal

-

Phenyllithium (solution in cyclohexane/ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel and appropriate solvents for chromatography

Equipment:

-

Schlenk flask with a magnetic stirrer

-

Syringes for transfer of reagents

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-trimethylsilylpropanal (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Nucleophilic Addition:

-

Slowly add phenyllithium solution (1.1 eq) dropwise via syringe to the stirred aldehyde solution, maintaining the temperature at -78 °C.[11]

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

-

Workup and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with Et2O (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Section 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[12][13][14][15][16] The reaction of 3-trimethylsilylpropanal with a phosphorus ylide (Wittig reagent) yields a silyl-substituted alkene. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[12]

Mechanism of the Wittig Reaction

Caption: Simplified mechanism of the Wittig reaction.

Detailed Protocol: Synthesis of (4-Phenylbut-1-en-1-yl)trimethylsilane

Materials:

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

3-Trimethylsilylpropanal

-

Pentane

Equipment:

-

Schlenk flask with a magnetic stirrer

-

Syringes

-

Low-temperature bath

Procedure:

-

Ylide Generation:

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at room temperature for 1 hour.

-

-

Wittig Reaction:

-

Cool the ylide solution to -78 °C.

-

Slowly add a solution of 3-trimethylsilylpropanal (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir overnight. The color of the ylide will fade as the reaction proceeds.

-

-

Workup and Purification:

-

Quench the reaction with water.

-

Extract the aqueous layer with pentane (3 x 50 mL).

-

Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent. Triphenylphosphine oxide may precipitate and can be removed by filtration.

-

Purify the crude product by column chromatography on silica gel.

-

Section 3: Enolate Addition (Aldol Reaction)

The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound. In this case, an enolate generated from a ketone or ester can add to 3-trimethylsilylpropanal to form a β-hydroxy carbonyl compound.[17][18] The reaction is typically carried out under basic conditions, often using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate.[18]

Detailed Protocol: Aldol Addition of Acetone Enolate

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

Acetone

-

3-Trimethylsilylpropanal

-

Saturated aqueous ammonium chloride (NH4Cl)

Equipment:

-

Schlenk flask

-

Syringes

-

Low-temperature bath

Procedure:

-

LDA Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at -78 °C.

-

-

Enolate Formation:

-

To the LDA solution at -78 °C, slowly add acetone (1.0 eq).

-

Stir for 30 minutes to ensure complete enolate formation.

-

-

Aldol Addition:

-

Slowly add a solution of 3-trimethylsilylpropanal (1.0 eq) in anhydrous THF to the enolate solution at -78 °C.

-

Stir at -78 °C for 1-2 hours.

-

-

Workup and Purification:

-

Quench the reaction with saturated aqueous NH4Cl.

-

Follow the extraction, drying, and purification procedures outlined in the previous protocols.

-

Table 2: Summary of Nucleophilic Additions to 3-Trimethylsilylpropanal

| Nucleophile Class | Reagent Example | Product Type | Key Conditions |

| Organometallic | Grignard (RMgX) | Secondary Alcohol | Anhydrous Et2O or THF, 0 °C to RT |

| Organometallic | Organolithium (RLi) | Secondary Alcohol | Anhydrous THF, -78 °C to RT |

| Phosphorus Ylide | Wittig Reagent | Alkene | Anhydrous THF, -78 °C to RT |

| Enolate | Lithium Enolate | β-Hydroxy Ketone | Anhydrous THF, -78 °C |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: All reactions involving organometallic reagents and enolates are highly sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere.[10][19]

-

Temperature Control: The high reactivity of organolithium reagents and the need for selective enolate formation necessitate strict temperature control, often at -78 °C.

-

Reagent Purity: The purity of 3-trimethylsilylpropanal and the nucleophilic reagent is critical for obtaining high yields and minimizing side products.

-

Purification: The silyl group can sometimes complicate purification. It is important to choose an appropriate solvent system for chromatography to ensure good separation. In some cases, protodesilylation can be a side reaction, so care should be taken during workup and purification.

References

-

Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2011). Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes. ACS Catalysis, 1(5), 524-527. [Link]

-

Reddy, B. V. S., et al. (2016). A multicomponent approach for the preparation of homoallylic alcohols. Chemical Science, 7(10), 6475-6479. [Link]

-

Somfai, P., et al. (2005). Diastereoselective aldol additions to alpha-amino-beta-silyloxy aldehydes. Divergent synthesis of aminodiols. The Journal of Organic Chemistry, 70(6), 2219-2227. [Link]

-

Royal Society of Chemistry. (2016). A multicomponent approach for the preparation of homoallylic alcohols. [Link]

-

Walsh, P. J., & Li, H. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2137-2148. [Link]

-

Somfai, P., et al. (2004). Diastereoselective Nucleophilic Addition to Aldehydes with Polar α‐ and α,β‐Substituents. Helvetica Chimica Acta, 87(11), 2853-2864. [Link]

-

Danielsson, J. (2013). Stereoselective Nucleophilic Additions to Aldehydes and Development of New Methodology in Organic Synthesis. KTH Royal Institute of Technology. [Link]

-

Asymmetric Synthesis. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]

-

Royal Society of Chemistry. (2005). Synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers using a mild and selective C–O reduction approach. [Link]

-

Wang, Z., & Lu, X. (2004). One-pot, three-component synthesis of linearly substituted homoallylic alcohols via allyl(isopropoxy)dimethylsilane. Organic Letters, 6(18), 3091-3094. [Link]

-

Organic Syntheses. (n.d.). Asymmetric Synthesis of N-(tert-Butanesulfinyl)-L-α-Amino Aldehydes. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Chelation control and Felkin-Anh. [Link]

-

ResearchGate. (n.d.). Nucleophilic addition of allenyl silanes into activated ketones. [Link]

-

Wikipedia. (n.d.). Organolithium reagent. [Link]

-

Journal of the American Chemical Society. (1991). High diastereofacial selectivity in nucleophilic additions to chiral thionium ions. [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Apparent Catalytic Generation of Chiral Metal Enolates: Enantioselective Dienolate Additions to Aldehydes Mediated by Tol. [Link]

-

Fortman, G. C., & Nolan, S. P. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Organometallics, 35(22), 3774-3779. [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

-

Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. [Link]

-

Molecules. (2020). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Amide Enolate Additions to Acylsilanes: In Situ Generation of Unusual and Stereoselective Homoenolate Equivalents. [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]

-

University of Massachusetts Boston, Department of Chemistry. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

-

OpenOChem Learn. (n.d.). Protection of Alcohols. [Link]

-

University of Liverpool, Department of Chemistry. (n.d.). III Enolate Chemistry. [Link]

-

ResearchGate. (n.d.). Chelation control vs. non-chelation (kinetic) control in the tin(IV)... [Link]

-

SlidePlayer. (n.d.). Aldehydes and Ketones: Nucleophilic Addition Reactions. [Link]

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

-

SlidePlayer. (2011, February 3). Felkin-Ahn and Chelation Control. [Link]

-

Danielsson, J. (2011). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. KTH Royal Institute of Technology. [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. [Link]

-

Organic Syntheses. (n.d.). Benzenebutanamide, N,N-diethyl-α-hydroxy. [Link]

-

Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. [Link]

-

Leah4sci. (2018, September 20). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]

-

Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation. [Link]

-

Oh, S., et al. (2015). Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement. Journal of Synthetic Organic Chemistry, Japan, 73(11), 1113-1123. [Link]

- Google Patents. (n.d.). Process of purifying propargyl alcohol.

- Google Patents. (n.d.).

-

Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]

-

University of California, Irvine, Department of Chemistry. (n.d.). Chapter 3 Reactions of Nucleophiles and Bases. [Link]

Sources

- 1. A multicomponent approach for the preparation of homoallylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. public.websites.umich.edu [public.websites.umich.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Amide Enolate Additions to Acylsilanes: In Situ Generation of Unusual and Stereoselective Homoenolate Equivalents [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Using 3-Trimethylsilylpropanal as a precursor for allylsilanes

Application Note: 3-Trimethylsilylpropanal as a Strategic Precursor for Functionalized Allylsilanes

Executive Summary & Strategic Rationale

Allylsilanes are indispensable nucleophiles in modern organic synthesis, most notably serving as the primary carbon-carbon bond-forming reagents in the Lewis acid-catalyzed Hosomi-Sakurai reaction[1]. However, the de novo synthesis of highly substituted allylsilanes often suffers from regiochemical scrambling, as traditional methods (e.g., the silylation of allyl Grignard reagents) frequently yield inseparable mixtures of

To bypass this regiochemical ambiguity, 3-Trimethylsilylpropanal (3-TMSP) [2] serves as an elite, pre-functionalized building block. Because the carbon-silicon bond is already fixed at the terminal

-

The Shapiro Reaction Pathway : A stoichiometric, organolithium-driven route ideal for trapping with alkyl halides or carbonyl electrophiles[3].

-

The Barluenga Cross-Coupling Pathway : A mild, palladium-catalyzed route for installing

-

Mechanistic Divergence & Pathway Visualization

The strategic advantage of 3-TMSP lies in the reactivity of its N-tosylhydrazone derivative. Treatment with a strong base initiates a divergence in the reaction mechanism based on the catalytic environment:

-

Pathway A (Shapiro) : Two equivalents of

-BuLi deprotonate both the hydrazone N-H and the less acidic -

Pathway B (Barluenga) : In the presence of a Pd(0)/Pd(II) cycle and a mild base (

), the hydrazone decomposes into a diazo compound. This species reacts with an oxidative addition Pd(II)-aryl complex to form a transient Pd-carbene. Migratory insertion of the aryl group followed by

Divergent synthesis of 1-substituted allylsilanes from 3-TMSP N-Tosylhydrazone.

Quantitative Data Summary

The following table summarizes the expected outcomes when utilizing the protocols described in Section 4. Both pathways inherently favor the (E)-isomer due to the steric bulk of the trimethylsilylmethyl group during the transition state.

| Synthesis Pathway | Coupling Partner / Electrophile | Product Class | Typical Yield (%) | E/Z Selectivity |

| Shapiro | Benzyl bromide | 1-Alkyl-allylsilane | 75 - 82 | > 95:5 (E) |

| Shapiro | Benzaldehyde | 1-Hydroxyl-allylsilane | 68 - 74 | > 90:10 (E) |

| Barluenga | 4-Methoxybromobenzene | 1-Aryl-allylsilane | 80 - 88 | > 98:2 (E) |

| Barluenga | 2-Bromopyridine | 1-Heteroaryl-allylsilane | 70 - 76 | > 95:5 (E) |

Detailed Experimental Protocols

Protocol 1: Preparation of 3-TMSP N-Tosylhydrazone (The Common Intermediate)

Self-Validating Check: The reaction transitions from a clear solution to a thick white suspension as the product precipitates, confirming successful condensation.

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonyl hydrazide (10.2 g, 55.0 mmol, 1.1 eq) and anhydrous methanol (100 mL).

-

Addition : Stir at room temperature until dissolved. Slowly add 3-Trimethylsilylpropanal (6.5 g, 50.0 mmol, 1.0 eq) dropwise over 10 minutes.

-

Reaction : Stir the mixture at room temperature for 3 hours. A white precipitate will gradually form.

-

Isolation : Concentrate the mixture under reduced pressure to half its volume. Filter the white solid via vacuum filtration, wash with cold hexanes (2 × 20 mL), and dry under high vacuum to afford the pure hydrazone.

Protocol 2: Shapiro Reaction to form 1-Alkyl-Allylsilanes

Causality Insight: TMEDA is strictly required here. It breaks up the hexameric aggregates of

-

Dianion Formation : In an oven-dried Schlenk flask under argon, dissolve 3-TMSP N-Tosylhydrazone (2.98 g, 10.0 mmol, 1.0 eq) in anhydrous THF (40 mL). Add TMEDA (3.3 mL, 22.0 mmol, 2.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation : Add

-BuLi (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol, 2.2 eq) dropwise. Validation: The solution will immediately turn deep orange/red, indicating dianion formation. -

Nitrogen Extrusion : Remove the cooling bath and allow the reaction to warm to 0 °C. Stir at 0 °C for 30–45 minutes. Validation: Vigorous bubbling (

gas evolution) will be observed. Wait until bubbling completely ceases to ensure full conversion to the vinyllithium intermediate. -

Electrophilic Trapping : Re-cool the flask to -78 °C. Add the desired electrophile (e.g., Benzyl bromide, 12.0 mmol, 1.2 eq) dropwise. Allow the mixture to slowly warm to room temperature overnight.

-

Workup : Quench with saturated aqueous

(20 mL). Extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous

Protocol 3: Barluenga Cross-Coupling to form 1-Aryl-Allylsilanes

Causality Insight: XPhos is selected as the ligand because its bulky, electron-rich biaryl structure is highly efficient at promoting the oxidative addition of unactivated aryl bromides and stabilizing the transient Pd-carbene intermediate[4].

-

Preparation : Inside an argon-filled glovebox, charge an oven-dried 50 mL Schlenk tube with 3-TMSP N-Tosylhydrazone (1.49 g, 5.0 mmol, 1.2 eq), the desired Aryl bromide (4.16 mmol, 1.0 eq),

(46 mg, 5 mol%), XPhos (198 mg, 10 mol%), and -

Solvent Addition : Remove the sealed tube from the glovebox, connect to an argon Schlenk line, and add anhydrous 1,4-dioxane (20 mL) via syringe.

-

Coupling : Seal the tube and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours. Validation: The mixture will transition to a dark, heterogeneous suspension as the cross-coupling proceeds and

is extruded. -

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts.

-

Purification : Concentrate the filtrate under reduced pressure and purify the crude 1-aryl-allylsilane via silica gel chromatography (typically using 100% hexanes to 95:5 hexanes/ethyl acetate).

References

Sources

Application Note: Mastering Stereocontrol with 3-Trimethylsilylpropanal in Complex Synthesis

Abstract

3-Trimethylsilylpropanal is a versatile C3 building block that has emerged as a powerful tool in modern organic synthesis for achieving high levels of stereocontrol. The strategic placement of the trimethylsilyl (TMS) group provides a unique combination of steric influence and electronic properties that can be exploited to direct the outcome of key carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of the core applications of 3-trimethylsilylpropanal in stereoselective synthesis, with a focus on the mechanistic principles, field-proven protocols, and applications in the synthesis of complex molecules and natural products.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the precise construction of chiral architectures.

Introduction: The Strategic Advantage of the Trimethylsilyl Group

In the landscape of synthetic organic chemistry, the pursuit of stereochemical purity is paramount. 3-Trimethylsilylpropanal [(CH₃)₃SiCH₂CH₂CHO] offers a distinct advantage in this pursuit. Unlike simple aliphatic aldehydes, the bulky trimethylsilyl group located at the γ-position exerts significant steric hindrance, which is instrumental in dictating the facial selectivity of nucleophilic attacks on the aldehyde carbonyl.

Furthermore, the silicon atom's ability to stabilize a positive charge at the β-position (the β-silicon effect) can influence the stability of transition states, although this effect is more pronounced in reactions involving carbocationic intermediates adjacent to the silyl group. The primary utility of the resulting β-hydroxy silane adducts lies in their facile conversion to alkenes via the Peterson olefination, a stereospecific elimination reaction that provides predictable access to either E- or Z-alkenes depending on the reaction conditions.

This guide will focus on two cornerstone stereoselective transformations where 3-trimethylsilylpropanal serves as an exemplary substrate: the Mukaiyama Aldol reaction and stereoselective allylation reactions.

The Mukaiyama Aldol Reaction: Building Acyclic Stereocenters

The Mukaiyama aldol addition is a powerful Lewis acid-mediated reaction between a silyl enol ether and a carbonyl compound, such as an aldehyde.[3] This reaction avoids the often harsh, basic conditions of traditional enolate chemistry and allows for a crossed-aldol reaction with minimal self-condensation.[3] When employing 3-trimethylsilylpropanal, high levels of diastereoselectivity can be achieved, providing access to valuable β-hydroxy carbonyl compounds.[4]

Mechanistic Rationale for Stereocontrol

The stereochemical outcome of the Mukaiyama aldol reaction is largely governed by the geometry of the silyl enol ether (E vs. Z) and the nature of the Lewis acid catalyst. The reaction is generally believed to proceed through an open, acyclic transition state.[5] The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, enhancing its electrophilicity. The silyl enol ether then attacks the activated carbonyl. The relative orientation of the substituents on both the enol ether and the aldehyde in the transition state determines the final syn or anti diastereoselectivity of the aldol adduct. The steric bulk of the 3-trimethylsilylpropyl group on the aldehyde plays a crucial role in favoring approach of the nucleophile from the less hindered face.

Caption: Workflow of the Lewis Acid-Catalyzed Mukaiyama Aldol Reaction.

Protocol 1: Diastereoselective Mukaiyama Aldol Addition

This protocol describes a general procedure for the TiCl₄-mediated aldol addition of a silyl enol ether to 3-trimethylsilylpropanal.

Materials:

-

3-Trimethylsilylpropanal

-

Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

-

Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, dried in an oven

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-